molecular formula C10H10BrN3 B2547519 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine CAS No. 1312413-71-0

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine

Cat. No.: B2547519
CAS No.: 1312413-71-0
M. Wt: 252.115
InChI Key: UAKXSKYOADPQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6 and a cyclobutyl group at position 2. This scaffold is part of the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles renowned for their pharmacological versatility, including kinase inhibition, anticancer, and anti-inflammatory activities .

The cyclobutyl substituent at position 2 introduces conformational rigidity, which may optimize interactions with hydrophobic pockets in enzyme active sites .

Properties

IUPAC Name

6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXSKYOADPQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclobutyl-3-aminopyrazole with a brominated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques. This approach allows for better control over reaction parameters, leading to higher yields and purity. Additionally, the use of automated systems can enhance reproducibility and scalability .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 6 enables regioselective cross-coupling reactions, particularly under palladium catalysis.

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions introduces alkynyl groups at position 6. For example:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C, 12 h

  • Product : 6-alkynyl-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Yield : 70–85%

Steric hindrance from the cyclobutyl group minimally affects reactivity at position 6 due to its distal position relative to the reactive site.

Suzuki-Miyaura Coupling

Aryl boronic acids couple efficiently at position 6:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Conditions : Pd(dppf)Cl₂ (3 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C, 8 h

  • Product : 6-aryl-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Yield : 65–92%

Nucleophilic Substitution

The bromine atom undergoes nucleophilic displacement with amines or alkoxides:

Buchwald-Hartwig Amination

Primary and secondary amines substitute bromine via Pd-catalyzed amination:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Conditions : Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃, toluene, 110°C, 24 h

  • Product : 6-amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Yield : 50–78%

Direct Displacement with Methoxide

In polar aprotic solvents, methoxide replaces bromine:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Conditions : NaOMe, DMSO, 120°C, 6 h

  • Product : 6-methoxy-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Yield : 60%

Functionalization via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine core participates in cyclocondensation with β-enaminones or β-diketones to generate fused heterocycles:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Reagents : β-enaminones, microwave irradiation (150°C, 20 min)

  • Product : 5,7-disubstituted pyrazolo[1,5-a]pyrimidines

  • Yield : 75–90%

Halogen Exchange

The bromine atom can be replaced with other halogens under specific conditions:

  • Substrate : 6-bromo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Conditions : CuI, NaI, DMF, 150°C, 24 h

  • Product : 6-iodo-2-cyclobutylpyrazolo[1,5-a]pyrimidine

  • Yield : 55%

Key Findings

  • The C6 position is highly reactive due to bromide’s leaving-group ability, enabling diverse functionalization.

  • The cyclobutyl group at C2 enhances steric stability without impeding C6 reactivity.

  • Regioselectivity in cross-coupling is controlled by electronic factors (C6 > C2) .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine, exhibit promising anticancer properties. These compounds have been identified as inhibitors of various kinases involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in several B-cell lymphomas and autoimmune diseases. The inhibition of MALT1 activity may lead to potential therapeutic strategies against these conditions .

Anti-inflammatory Properties

Recent investigations have focused on the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines. A study designed new derivatives and assessed their inhibitory effects on cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory process. Among the synthesized compounds, some displayed significant selectivity and potency against COX-2, indicating their potential as anti-inflammatory agents .

Synthesis and Functionalization

The synthesis of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine involves various methodologies that enhance its structural diversity and biological activity. For instance:

  • Cross-Coupling Reactions : Techniques such as Sonogashira and Suzuki-Miyaura coupling allow for the introduction of diverse substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
  • Stepwise Synthesis : Sequential reactions enable the functionalization of the compound to yield derivatives with enhanced biological profiles .

Material Science Applications

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties. These compounds can serve as emergent fluorophores due to their ability to form crystals with notable conformational characteristics. This attribute opens avenues for applications in material science, particularly in developing new luminescent materials .

Case Study: Anticancer Efficacy

A notable study evaluated a series of bromopyrimidine analogs for their anticancer activity against various cancer cell lines. Among these compounds, several demonstrated significant cytotoxicity compared to established chemotherapeutics like Dasatinib .

Case Study: Anti-inflammatory Screening

In a screening for selective COX inhibitors, derivatives of pyrazolo[1,5-a]pyrimidine were tested for their IC50 values against COX enzymes. The findings revealed several compounds with low IC50 values, suggesting strong inhibitory activity and selectivity towards COX-2 over COX-1 .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/ProteinIC50 Value (µM)Reference
6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidineAnticancerMALT1Not specified
Various DerivativesAnti-inflammatoryCOX-24.909 - 57.53

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors implicated in inflammatory responses .

Comparison with Similar Compounds

Position 6 Modifications

  • 6-Bromo substituent: Bromine at position 6 is associated with enhanced kinase inhibition. For example, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives show nanomolar IC₅₀ values against Pim-1 kinase due to halogen-mediated hydrophobic interactions .
  • 6-Fluoro or 6-Methoxy analogs : These substituents reduce potency in kinase assays compared to bromine, likely due to weaker electron-withdrawing effects and smaller atomic radii .

Position 2 Modifications

  • 2-Cyclobutyl group : The cyclobutyl ring provides rigidity and moderate hydrophobicity, balancing solubility and target binding. In contrast, 2-propylpyrazolo[1,5-a]pyrimidine (e.g., CAS 1565636-11-4) has higher lipophilicity, which may improve membrane permeability but reduce selectivity .
  • 2-Methyl substituent : Simpler analogs like 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine (CID 15980041) show reduced cellular activity due to insufficient steric bulk for effective enzyme interactions .

Pharmacological Selectivity and Toxicity

  • Selectivity for Pim-1 vs. Pim-2: Pyrazolo[1,5-a]pyrimidines with 5-substituents (e.g., trans-4-aminocyclohexanol) show >10-fold selectivity for Pim-1 over Pim-2, attributed to steric complementarity in the Pim-1 active site .
  • hERG Channel Inhibition: Basic amino groups at terminal positions (e.g., in compound SGI-1776) cause hERG toxicity (IC₅₀ = 1.94 µM). Neutral hydroxyl groups (e.g., in compound 9a) eliminate this risk .

Biological Activity

6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique fused ring system consisting of pyrazole and pyrimidine rings, with a bromine atom at the 6th position and a cyclobutyl group at the 2nd position. This structure imparts distinct steric and electronic properties that contribute to its biological activity.

The biological activity of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit various kinases involved in cancer cell proliferation and modulate receptors implicated in inflammatory responses.

Key Mechanisms Include:

  • Kinase Inhibition : The compound may inhibit kinases that play critical roles in cell signaling pathways associated with cancer progression.
  • Receptor Modulation : It can modulate receptors linked to inflammatory processes, potentially offering therapeutic effects in autoimmune diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant growth inhibition across various cancer cell lines, achieving a mean growth inhibition percentage (GI%) of approximately 43.9% across 56 tested lines . It acts as a dual inhibitor of CDK2 and TRKA, which are crucial for cancer cell cycle regulation.

Table 1: Anticancer Activity Summary

Cell LineGI%Mechanism
RFX 39343.9%CDK2/TRKA inhibition
Various LinesVariableCell cycle arrest (G0–G1 phase)

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has shown promise as a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis by inhibiting MALT1 proteolytic activity, which is involved in immune response regulation .

Case Studies

  • MALT1 Inhibition : In preclinical models, compounds similar to 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine have been shown to effectively inhibit MALT1 activity, suggesting potential utility in treating MALT1-related diseases such as lymphomas and autoimmune disorders .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A related study found that pyrazolo-pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating broader therapeutic applications beyond oncology .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis of brominated pyrazolo[1,5-a]pyrimidines typically involves halogenation or coupling reactions. For example:

  • Halogenation with NBS : Bromination of precursor compounds (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) using N-bromosuccinimide (NBS) in dry dichloromethane achieves moderate yields (~76%) .
  • Alkylation with NaH/Iodomethane : Methylation using NaH and iodomethane in DMF at controlled temperatures (0°C to RT) yields products with high purity (>88%) .
    Optimizing solvent choice (e.g., DMF for polar intermediates) and reaction time (1–2 hours) minimizes side reactions.

Q. Which spectroscopic and analytical methods are critical for characterizing 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming cyclobutyl and bromine substitution patterns .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., HRMS matching theoretical values within 0.0004 amu) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.1% of theoretical values) .
  • Melting Point Analysis : Assesses purity (e.g., sharp melting points >200°C indicate crystalline homogeneity) .

Q. How should 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine be stored to ensure stability in research settings?

  • Store under inert gas (N2/Ar) at –20°C to prevent bromine displacement or cyclobutyl ring strain-induced degradation .
  • Avoid exposure to moisture (use desiccants) and light (amber glassware), as these accelerate decomposition .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core, and how can they be addressed?

  • Electrophilic Aromatic Substitution (EAS) : Bromine at position 6 directs incoming electrophiles to position 3 or 7. Steric hindrance from the cyclobutyl group may reduce reactivity at position 2 .
  • Cross-Coupling Strategies : Suzuki-Miyaura coupling with Pd catalysts enables aryl/heteroaryl introductions at position 6, but competing debromination requires careful ligand selection (e.g., SPhos) .

Q. How can computational modeling (e.g., DFT) predict reactivity and binding interactions of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine derivatives?

  • DFT Calculations : Map electron density to identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole can be analyzed for halogen bonding in protein-ligand interactions .
  • Docking Studies : Use crystal structures of target proteins (e.g., kinases) to model cyclobutyl-induced conformational strain and affinity changes .

Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, and how does bromine substitution modulate potency?

  • Kinase Inhibition : Bromine enhances hydrophobic interactions in ATP-binding pockets. Cyclobutyl groups may restrict rotational freedom, improving selectivity .
  • Antimicrobial Activity : Bromine’s electron-withdrawing effect increases membrane penetration, as seen in analogs with MIC values <1 µM against Mycobacterium tuberculosis .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for brominated pyrazolo[1,5-a]pyrimidines?

  • Reproducibility Checks : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches .
  • Byproduct Analysis : Use LC-MS to identify halogen exchange products (e.g., Cl/Br scrambling) in NBS reactions .

Q. What structure-activity relationships (SARs) govern the pharmacological profile of 6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine analogs?

  • Substituent Effects : Electron-donating groups at position 2 (e.g., cyclobutyl) enhance metabolic stability but reduce solubility. Bromine at position 6 improves target engagement but increases molecular weight .
  • Azole Hybrids : Fusion with triazoles (e.g., [1,2,4]triazolo[1,5-a]pyridine) amplifies π-π stacking in nucleic acid interactions .

Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?

  • Hydrolytic Degradation : Bromine displacement by water forms hydroxylated byproducts. Stabilize using buffered formulations (pH 6–7) .
  • Photolysis : UV exposure cleaves the cyclobutyl ring. Add UV absorbers (e.g., TiO2) in solid-state storage .

Q. Which advanced analytical techniques (e.g., X-ray crystallography, in situ IR) are essential for studying reaction intermediates?

  • X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns (e.g., bromine vs. chlorine) .
  • In Situ IR Spectroscopy : Monitors real-time intermediates in NBS bromination, identifying nitrene or radical species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.